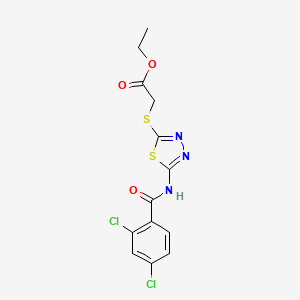

Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[5-[(2,4-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZHJGFBYKXUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is currently unavailable. These properties are crucial in determining the bioavailability of the compound, and further studies are needed to assess them.

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the foundational scaffold. A widely adopted method involves cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole is synthesized by reacting thiosemicarbazide with carbon disulfide in trifluoroacetic acid (TFA) at 60°C, yielding the thiadiazole-thiol intermediate. Alternative routes employ dimercaptothiadiazole (DMTD) as a precursor, which undergoes Mannich reactions with aliphatic amines and formaldehyde to introduce substituents.

Key parameters:

- Solvent : Trifluoroacetic acid or ethanol.

- Temperature : 60–100°C.

- Yield : 56–87% for substituted thiadiazoles.

Thioether Linkage Formation via Alkylation

The thiol group at position 2 of the thiadiazole reacts with ethyl chloroacetate to form the thioether bond. This step is catalyzed by polyethylene glycol (PEG400) in dichloromethane (DCM) at room temperature, leveraging in situ generation of the thioacetate anion from thioacetic acid and sodium carbonate.

Optimized Protocol :

- Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.02 mol) in ethanol.

- Add potassium hydroxide (0.02 mol) and stir for 15 minutes.

- Introduce ethyl chloroacetate (0.02 mol) and reflux for 2 hours.

- Isolate ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate via filtration and recrystallization (ethanol).

Amidation with 2,4-Dichlorobenzoyl Chloride

The 5-amino group on the thiadiazole undergoes amidation with 2,4-dichlorobenzoyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran (THF) using triethylamine as a base to neutralize HCl.

Procedure :

- Combine ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (0.01 mol) with 2,4-dichlorobenzoyl chloride (0.012 mol) in anhydrous DCM.

- Add triethylamine (0.015 mol) dropwise under nitrogen.

- Stir at room temperature for 6–8 hours.

- Purify via column chromatography (ethyl acetate/hexanes).

Comparative Analysis of Methodologies

Key Observations :

- PEG400 enhances alkylation efficiency by stabilizing intermediates.

- Palladium catalysts improve regioselectivity in amidation but increase cost.

Structural Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 4.30 (s, 2H, SCH₂), 7.45–7.90 (m, 3H, aromatic).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 690 cm⁻¹ (C-S).

Purity : ≥95% by HPLC (C18 column, acetonitrile/water).

Industrial Scalability and Challenges

The PEG400-catalyzed alkylation offers scalability due to mild conditions (room temperature) and solvent recyclability. However, amidation requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.